2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the thioether site, converting the sec-butylthio group to a sulfoxide or sulfone.
Reduction: Reduction processes can target the nitro group if present in derivatives, using common reducing agents like sodium borohydride.
Substitution: Aromatic substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Common Reagents: These reactions often utilize reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution.
Major Products: Products include sulfoxides, sulfones, reduced nitro compounds, and substituted aromatic derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Biological applications involve testing its effects on cellular pathways and potential as a pharmaceutical agent.
Medicine: Medicinally, it is explored for its potential activity against various diseases, including cancer and microbial infections.
Industry: In industry, it finds uses in materials science for developing novel polymers and as a catalyst in certain chemical reactions.
Mechanism of Action: The exact mechanism of action varies depending on its use. In medicinal chemistry, it may inhibit specific enzymes or interact with cellular receptors, disrupting pathways vital for disease progression. Molecular targets include kinases, proteases, and membrane-bound receptors, affecting processes like cell division and apoptosis.
Comparison with Similar Compounds: Compared to other compounds with similar structures, such as derivatives of quinoline or pyrimidine, 2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out for its unique combination of functional groups. Other similar compounds might include:
Quinoline derivatives: Known for antimalarial properties.
Pyrimidine derivatives: Used in cancer treatment.
Thioether compounds: Studied for their stability and reactivity in various chemical environments.
This compound's distinct structural attributes make it a valuable candidate for further research and application in various scientific domains.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-[4-(dimethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-5-13(2)30-23-25-21-20(22(29)26-23)18(14-9-11-15(12-10-14)27(3)4)19-16(24-21)7-6-8-17(19)28/h9-13,18H,5-8H2,1-4H3,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCQABMFKLXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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